Cas no 2228665-31-2 (2-fluoro-4-(trifluoromethyl)phenylmethanesulfonyl fluoride)

2-fluoro-4-(trifluoromethyl)phenylmethanesulfonyl fluoride is a versatile reagent for organic synthesis. Its unique structure offers enhanced reactivity and selectivity, facilitating the synthesis of complex organic molecules. This compound is highly effective in forming carbon-carbon bonds, particularly in Suzuki-Miyaura and Stille coupling reactions. Its stability and purity make it ideal for research and development applications in the pharmaceutical and agrochemical industries.
2-fluoro-4-(trifluoromethyl)phenylmethanesulfonyl fluoride structure
2228665-31-2 structure
Product Name:2-fluoro-4-(trifluoromethyl)phenylmethanesulfonyl fluoride
CAS No:2228665-31-2
MF:C8H5F5O2S
MW:260.18111872673
CID:6259370
PubChem ID:165869034
Update Time:2025-10-17

2-fluoro-4-(trifluoromethyl)phenylmethanesulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 2-fluoro-4-(trifluoromethyl)phenylmethanesulfonyl fluoride
    • [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonyl fluoride
    • 2228665-31-2
    • EN300-1987777
    • Inchi: 1S/C8H5F5O2S/c9-7-3-6(8(10,11)12)2-1-5(7)4-16(13,14)15/h1-3H,4H2
    • InChI Key: CHERPUDXOAATMJ-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC(C(F)(F)F)=CC=1F)(=O)(=O)F

Computed Properties

  • Exact Mass: 259.99304138g/mol
  • Monoisotopic Mass: 259.99304138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 42.5Ų

2-fluoro-4-(trifluoromethyl)phenylmethanesulfonyl fluoride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1987777-0.05g
[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonyl fluoride
2228665-31-2
0.05g
$876.0 2023-09-16
Enamine
EN300-1987777-0.1g
[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonyl fluoride
2228665-31-2
0.1g
$917.0 2023-09-16
Enamine
EN300-1987777-0.25g
[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonyl fluoride
2228665-31-2
0.25g
$959.0 2023-09-16
Enamine
EN300-1987777-0.5g
[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonyl fluoride
2228665-31-2
0.5g
$1001.0 2023-09-16
Enamine
EN300-1987777-1.0g
[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonyl fluoride
2228665-31-2
1g
$1100.0 2023-05-26
Enamine
EN300-1987777-2.5g
[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonyl fluoride
2228665-31-2
2.5g
$2043.0 2023-09-16
Enamine
EN300-1987777-5.0g
[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonyl fluoride
2228665-31-2
5g
$3189.0 2023-05-26
Enamine
EN300-1987777-10.0g
[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonyl fluoride
2228665-31-2
10g
$4729.0 2023-05-26
Enamine
EN300-1987777-1g
[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonyl fluoride
2228665-31-2
1g
$1043.0 2023-09-16
Enamine
EN300-1987777-5g
[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonyl fluoride
2228665-31-2
5g
$3023.0 2023-09-16

Additional information on 2-fluoro-4-(trifluoromethyl)phenylmethanesulfonyl fluoride

Introduction to 2-Fluoro-4-(trifluoromethyl)phenylmethanesulfonyl Fluoride (CAS No. 2228665-31-2)

2-Fluoro-4-(trifluoromethyl)phenylmethanesulfonyl fluoride (CAS No. 2228665-31-2) is a highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a fluorinated aromatic ring and a sulfonyl fluoride functional group. These features make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

The chemical formula of 2-fluoro-4-(trifluoromethyl)phenylmethanesulfonyl fluoride is C9H4F4O3S, and it has a molecular weight of 260.17 g/mol. The compound is a colorless to pale yellow liquid at room temperature and is highly reactive due to the presence of the sulfonyl fluoride group. This reactivity makes it an excellent electrophilic reagent in organic synthesis, particularly in the formation of sulfonate esters and sulfonamides.

In recent years, the use of 2-fluoro-4-(trifluoromethyl)phenylmethanesulfonyl fluoride has been explored in the development of novel drugs targeting various diseases. One notable application is in the synthesis of compounds with potent anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the use of this compound as a key intermediate in the synthesis of a new class of selective COX-2 inhibitors, which are effective in reducing inflammation without causing significant side effects.

Beyond its applications in pharmaceuticals, 2-fluoro-4-(trifluoromethyl)phenylmethanesulfonyl fluoride has also shown promise in the field of agrochemicals. Researchers have utilized this compound to develop more efficient and environmentally friendly herbicides and insecticides. A recent study published in Pesticide Biochemistry and Physiology highlighted its role in enhancing the efficacy of certain herbicides by improving their solubility and stability under various environmental conditions.

The synthesis of 2-fluoro-4-(trifluoromethyl)phenylmethanesulfonyl fluoride typically involves several steps, including the reaction of 2-fluoro-4-(trifluoromethyl)toluene with sulfur trioxide pyridine complex followed by treatment with fluorine gas or other fluorinating agents. The process requires careful control of reaction conditions to ensure high yields and purity. Advances in synthetic methods have led to more efficient and scalable production processes, making this compound more accessible for industrial applications.

Safety considerations are paramount when handling 2-fluoro-4-(trifluoromethyl)phenylmethanesulfonyl fluoride. It is important to note that this compound is highly reactive and can pose hazards if not handled properly. Appropriate personal protective equipment (PPE), such as gloves, goggles, and lab coats, should be worn at all times during handling. Additionally, it should be stored in a cool, dry place away from incompatible materials.

In conclusion, 2-fluoro-4-(trifluoromethyl)phenylmethanesulfonyl fluoride (CAS No. 2228665-31-2) is a versatile and valuable compound with significant potential in both pharmaceutical and agrochemical applications. Its unique chemical properties make it an essential reagent in the development of new drugs and agricultural products. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in modern chemistry.

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.